2-Methyl-3-(methylthio)pyrazine chemical properties and structure
2-Methyl-3-(methylthio)pyrazine chemical properties and structure
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Aromatic and Synthetic Significance of 2-Methyl-3-(methylthio)pyrazine
2-Methyl-3-(methylthio)pyrazine, a heterocyclic aromatic compound, is a molecule of considerable interest in both sensory science and synthetic chemistry.[1] Belonging to the pyrazine family, it is renowned for its potent and complex aroma profile, characterized by nutty, roasted, and meaty notes.[1][2] This olfactory richness makes it an indispensable component in the flavor and fragrance industry, where it is used to construct authentic and appealing taste and scent profiles for a wide range of consumer products, including coffee, cocoa, and various savory foods.[2]
Beyond its role as an aroma chemical, 2-Methyl-3-(methylthio)pyrazine serves as a valuable heterocyclic building block in organic synthesis. The pyrazine ring system is a key scaffold in numerous pharmaceuticals and agrochemicals. The presence of reactive sites—the methyl and methylthio groups—on the pyrazine core allows for further chemical modifications, enabling its use as an intermediate in the development of more complex and potentially bioactive molecules.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analysis, and reactivity, designed to support professionals in research and development.
Chemical Structure and Identification
The unique sensory and chemical properties of 2-Methyl-3-(methylthio)pyrazine are dictated by its molecular architecture, which features a pyrazine ring substituted with a methyl group at the 2-position and a methylthio (-SCH₃) group at the 3-position.
Caption: Chemical structure of 2-Methyl-3-(methylthio)pyrazine.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-3-(methylthio)pyrazine | [3] |
| CAS Number | 2882-20-4 | [3][4] |
| 67952-65-2 (mixture of isomers) | [5] | |
| Molecular Formula | C₆H₈N₂S | [3][4] |
| Molecular Weight | 140.21 g/mol | [1][4] |
| InChI | InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | [3] |
| InChIKey | PPPFFGVGWFKTHX-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(SC)N=CC=N1 |[3] |
Physicochemical and Organoleptic Properties
2-Methyl-3-(methylthio)pyrazine is typically a colorless to pale yellow liquid under standard conditions.[1][6] It is slightly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[7] Its most notable characteristics are its potent aroma and flavor, which are detectable at very low concentrations.
Table 2: Physicochemical and Organoleptic Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 213-214 °C (at 760 mmHg) | [1][5] |
| Density | ~1.15 g/mL (at 25 °C) | [1][5] |
| Refractive Index | ~1.585 (at 20 °C) | [5] |
| Flash Point | 98.9 °C (210 °F) | [8] |
| Odor Profile | Nutty, roasted, meaty, coffee, almond, vegetable | [5] |
| Taste Profile | Nutty, roasted, earthy, coffee, peanut, popcorn-like nuances | [5] |
| Aroma Threshold | 4 to 60 ppb (parts per billion) |[5] |
Synthesis and Manufacturing
The synthesis of 2-Methyl-3-(methylthio)pyrazine is most commonly achieved via nucleophilic substitution on a halogenated pyrazine precursor. A well-documented method involves the reaction of 2-chloro-methylpyrazine with an alkali metal methylmercaptide.[9] This reaction typically yields a mixture of isomers, with the desired 2-methyl-3-(methylthio)pyrazine being the major product.[9]
Caption: General workflow for the synthesis of 2-Methyl-3-(methylthio)pyrazine.
Experimental Protocol: Synthesis from 2-Chloro-methylpyrazine
The following protocol is adapted from methodologies described in the patent literature for the synthesis of methyl-methylmercapto-pyrazines.[9]
I. Preparation of Sodium Methylmercaptide:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the sodium ethoxide solution in an ice bath.
-
Bubble methyl mercaptan (CH₃SH, >1 equivalent) gas through the cooled solution, or add a pre-condensed solution of methyl mercaptan in ethanol. The formation of sodium methylmercaptide results in a sodium salt slurry.
II. Nucleophilic Substitution Reaction:
-
To the vigorously stirred slurry of sodium methylmercaptide, add a solution of 2-chloro-methylpyrazine (1 equivalent) in ethanol dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.
III. Work-up and Purification:
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation. The fraction containing the product mixture typically distills at 85-87 °C under 10-15 torr.[8] The resulting product is a mixture containing approximately 70-75% 2-methyl-3-(methylthio)pyrazine, with the remainder being the 5- and 6- isomers.[9]
Spectroscopic and Chromatographic Analysis
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the primary technique for identifying 2-Methyl-3-(methylthio)pyrazine. The molecule exhibits a clear molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z 140
-
Key Fragments: Common fragmentation patterns for alkyl- and thioalkyl-pyrazines involve the loss of methyl radicals (M-15) and cleavage of the C-S bond. The NIST database shows significant peaks at m/z 140, 125, and 107.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While published experimental NMR data is scarce, ¹H and ¹³C NMR spectra can be reliably predicted using computational algorithms.[8][10] These predictions are invaluable for structural verification.
Table 3: Predicted NMR Data for 2-Methyl-3-(methylthio)pyrazine (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.25 | Doublet (d) | Pyrazine H-5 |
| ~8.15 | Doublet (d) | Pyrazine H-6 | |
| ~2.60 | Singlet (s) | 2-Methyl (C-CH₃) | |
| ~2.55 | Singlet (s) | 3-Methylthio (S-CH₃) | |
| ¹³C NMR | ~154 | Singlet (s) | Pyrazine C-2 |
| ~151 | Singlet (s) | Pyrazine C-3 | |
| ~144 | Singlet (s) | Pyrazine C-5 | |
| ~142 | Singlet (s) | Pyrazine C-6 | |
| ~22 | Singlet (s) | 2-Methyl (C-CH₃) | |
| ~14 | Singlet (s) | 3-Methylthio (S-CH₃) |
Note: Predicted values generated using online NMR prediction tools.[8][10] Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-3-(methylthio)pyrazine would be expected to show characteristic absorption bands corresponding to its functional groups:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyrazine ring): Multiple bands in the ~1400-1600 cm⁻¹ region.
-
C-H bending (aliphatic): ~1375-1450 cm⁻¹
Gas Chromatography (GC) Analysis
GC is the standard method for the separation and quantification of 2-Methyl-3-(methylthio)pyrazine, especially in complex matrices like food and beverages.
Caption: Representative workflow for the analysis of pyrazines in coffee by HS-SPME-GC-MS.
Representative GC-MS Protocol for Coffee Analysis
This protocol is based on established methods for analyzing volatile compounds in roasted coffee.[11]
-
Sample Preparation: Place 100 mg of ground roasted coffee into a 5 mL headspace vial.
-
Equilibration: Equilibrate the sample for 10 minutes at 40°C.
-
HS-SPME Extraction: Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 20 minutes at 40°C.
-
GC Injection: Insert the fiber into the GC inlet, held at 250°C, for 10 minutes for thermal desorption in splitless mode.
-
GC Separation:
-
Column: VF-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50°C, ramp to 250°C at a rate of 3°C/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Temperatures: Ion source at 270°C, transfer line at 250°C.
-
-
Identification: Identify 2-Methyl-3-(methylthio)pyrazine by comparing its retention time and mass spectrum with an authentic reference standard and/or the NIST library database.[3][9]
Chemical Reactivity and Potential Transformations
The chemical behavior of 2-Methyl-3-(methylthio)pyrazine is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic sulfur atom of the methylthio group.
-
Oxidation: The thioether group is susceptible to oxidation. Reaction with mild oxidizing agents (e.g., hydrogen peroxide) can yield the corresponding sulfoxide, while stronger oxidants can produce the sulfone. These transformations would significantly alter the molecule's polarity and biological properties.
-
Nucleophilic Substitution: While the pyrazine ring itself is generally resistant to nucleophilic attack, the thioether can act as a leaving group under certain conditions, or the sulfur atom can act as a nucleophile itself, participating in reactions to form sulfonium salts.[6]
-
Ring Metalation: The protons on the pyrazine ring can be abstracted by strong bases, although the methyl group protons are generally more acidic and are preferentially removed, allowing for further functionalization at that position.
Natural Occurrence
2-Methyl-3-(methylthio)pyrazine has been identified as a volatile component in thermally processed foods. It is a known constituent of roasted coffee, contributing to its characteristic aroma.[12] Its formation is attributed to the Maillard reaction, a complex series of chemical reactions between amino acids (particularly sulfur-containing ones like cysteine and methionine) and reducing sugars that occurs during roasting and cooking.[13]
References
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The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. TGSC Information System. Available at: [Link]
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Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Perflavory Information System. Available at: [Link]
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Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6814-6821. Available at: [Link]
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PubChem. (n.d.). Pyrazine, methyl(methylthio)-. National Center for Biotechnology Information. Available at: [Link]
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Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 56-69. Available at: [Link]
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Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Available at: [Link]
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Mauger, C., & Ebel, A. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. European Journal of Organic Chemistry, 2020(38), 6135-6147. Available at: [Link]
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Harianja, N. K. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
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Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of formation of alkylpyrazines in the Maillard reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. Available at: [Link]
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Choe, J., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171. Available at: [Link]
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NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]
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